molecular formula C19H18FN3O2S B2985145 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one CAS No. 897481-43-5

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one

Cat. No.: B2985145
CAS No.: 897481-43-5
M. Wt: 371.43
InChI Key: QLKKOPWNTDXFSZ-UHFFFAOYSA-N
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Description

1-[4-(4-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at the 4-position, a piperazine ring, and a phenoxy ethanone moiety. The benzothiazole group is a privileged scaffold in medicinal chemistry, often associated with antimicrobial, anticancer, and central nervous system (CNS) activities due to its ability to interact with biological targets such as enzymes and receptors . The piperazine linker contributes to solubility and conformational flexibility, while the phenoxy ethanone group may influence binding affinity through hydrophobic interactions .

Its synthesis likely involves coupling a 4-fluoro-1,3-benzothiazol-2-yl-piperazine intermediate with a phenoxy ethanone derivative, a strategy analogous to methods described for thiazolylhydrazones and urea derivatives .

Properties

IUPAC Name

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O2S/c20-15-7-4-8-16-18(15)21-19(26-16)23-11-9-22(10-12-23)17(24)13-25-14-5-2-1-3-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKKOPWNTDXFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one can be achieved through multi-step procedures involving various reaction conditions. Common synthetic routes include:

Chemical Reactions Analysis

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist to dopamine and serotonin receptors, thereby modulating neurotransmitter activity. Additionally, it may inhibit bacterial enzymes, leading to antibacterial effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Synthesis Yield (%) Reference
Target Compound C₁₈H₁₆FN₃O₂S 357.4 4-F-benzothiazole, phenoxy ethanone Not reported (inferred: potential enzyme inhibition) N/A
UDO (Pyridine derivative) C₂₄H₂₀F₃N₃O 423.4 Trifluoromethylphenyl, pyridine CYP51 inhibition (anti-T. cruzi) N/A
11a (Urea derivative) C₂₃H₂₃FN₆O₂S 484.2 3-Fluorophenyl, thiazole Kinase inhibition (inferred) 85.1
3a–k (Thiazolylhydrazones) Variable ~400–450 4-F-phenylpiperazine, thiosemicarbazide AChE inhibition 85–88
S-73 (Pyrrolidin-2-one) C₁₉H₂₃F₂N₃O 355.4 2,4-Difluorophenyl, pyrrolidinone Antiarrhythmic, α1-adrenolytic N/A
6-[4-(4-F-benzothiazol-2-yl)piperazinyl]-2-methyl-dihydropyridazinone C₁₆H₁₆FN₅OS 345.4 Dihydropyridazinone Not reported (inferred: kinase modulation) N/A

Key Observations:

Enzyme Inhibition: The target compound’s benzothiazole-piperazine scaffold is structurally similar to UDO and UDD (), which inhibit CYP51 and exhibit antiparasitic activity. However, the phenoxy ethanone group in the target compound may alter target specificity compared to UDO’s pyridine and trifluoromethyl groups . Thiazolylhydrazone derivatives () with AChE inhibitory activity share the piperazine-thiazole motif but differ in the hydrazone linker, suggesting that the ethanone group in the target compound could modulate selectivity .

Synthetic Efficiency :

  • Urea derivatives () and thiazolylhydrazones () are synthesized with high yields (83–89%), indicating that the target compound’s coupling strategy (e.g., nucleophilic substitution or amidation) may similarly achieve high efficiency .

Physical Properties: Sulfonyl piperazine derivatives () exhibit melting points ranging from 123–167°C, suggesting that the target compound’s phenoxy group may lower melting points compared to sulfonyl analogs due to reduced crystallinity .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Position : The 4-fluoro substitution on benzothiazole (target compound) contrasts with 6-fluoro in ’s analog. Positional differences can drastically alter electronic effects and binding to hydrophobic enzyme pockets .
  • Piperazine Modifications: Replacing the phenoxy group with a trifluoromethylphenyl (UDO, ) or dihydropyridazinone () alters solubility and bioavailability. The phenoxy group may enhance blood-brain barrier penetration for CNS targets .

Pharmacological Potential and Limitations

  • Advantages : The fluorine and benzothiazole groups suggest metabolic stability and strong target binding, as seen in CYP51 inhibitors () and AChE inhibitors ().
  • Limitations : Lack of direct activity data for the target compound necessitates further testing. Analogs with bulkier substituents (e.g., trifluoromethyl in UDO) show higher molecular weights (~423 vs. 357), which may impact solubility .

Biological Activity

The compound 1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C16H16FN5OSC_{16}H_{16}FN_{5}OS, with a molecular weight of approximately 345.4 g/mol. Its structure includes a benzothiazole moiety, which is known for enhancing biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzothiazole, including the compound , exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : The compound was tested against several cancer cell lines using MTT assays. Results indicated a dose-dependent reduction in cell viability across various cancer types, including breast and lung cancers .
  • Mechanism of Action : The anticancer activity is believed to involve the induction of apoptosis and inhibition of cell proliferation. The compound's interaction with specific cellular pathways, such as those involving Raf-1 and other kinases, has been suggested as a mechanism for its efficacy .
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Apoptosis induction
HOP-9210Cell cycle arrest
NUGC-312Inhibition of Raf-1 activity

Antibacterial Activity

The compound also demonstrates notable antibacterial activity:

  • In Vitro Studies : It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth effectively at low concentrations .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity:

  • Fungal Pathogens : Testing against common fungal pathogens revealed a moderate antifungal effect, with the compound inhibiting growth at concentrations comparable to established antifungal agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole ring and piperazine moiety significantly influence the biological activity of the compound. For example:

  • Fluorination : The presence of fluorine in the benzothiazole structure enhances both the lipophilicity and biological activity by improving binding affinity to cellular targets.
  • Piperazine Substituents : Variations in piperazine substitutions have been correlated with changes in potency against cancer cell lines and bacterial strains .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Combination Therapy : A study explored the use of this compound in combination with existing chemotherapeutics, demonstrating enhanced efficacy against resistant cancer cell lines.
  • Targeted Delivery Systems : Research has investigated nanoparticle formulations incorporating this compound for targeted delivery to tumor sites, improving therapeutic outcomes while minimizing side effects.

Q & A

What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound, and how can reaction conditions be adjusted to improve yield?

The synthesis involves sequential coupling, deprotection, and purification steps. Key considerations include:

  • Stepwise optimization : For example, details a four-step synthesis of a structurally related trifluoroacetate salt. Refluxing ethanol with potassium carbonate (K₂CO₃) as a base facilitated nucleophilic substitution in the final step, yielding 48% after column chromatography . Adjusting solvent polarity (e.g., DCM/EtOAc) and base strength (e.g., NaH vs. K₂CO₃) may improve intermediate stability.
  • Purification challenges : Silica gel chromatography with EtOAc:petroleum ether (1:1) effectively separated polar byproducts in analogous syntheses . For scale-up, preparative HPLC or recrystallization (using TFA/water mixtures) could enhance purity.

How can crystallographic data resolve ambiguities in the compound’s stereochemistry or confirm its solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation:

  • H atom placement : In , aromatic H atoms were modeled with riding constraints (C–H = 0.93 Å, Uiso = 1.2×Ueq), while hydroxyl groups used O–H = 0.82 Å (Uiso = 1.5×Ueq) . Disordered moieties (e.g., flexible piperazine rings) require iterative refinement with restraints.
  • Validation metrics : Check R-factors (e.g., R₁ < 0.05) and residual electron density (< 0.5 eÅ⁻³) to rule out misassigned substituents.

What analytical techniques are most effective for characterizing intermediate purity, and how can conflicting spectral data be resolved?

  • HPLC-MS : Monitor reaction progress (e.g., TFA salt intermediates in may require ion-pairing agents for retention). Use high-resolution MS to confirm molecular ions (e.g., [M+H]⁺ or [M–TFA]⁻).
  • NMR discordance : If ¹H/¹³C NMR signals deviate from predicted shifts (e.g., due to rotamers in the piperazine ring), variable-temperature NMR or 2D-COSY can clarify conformational dynamics .

How should researchers design assays to evaluate this compound’s biological activity, given structural similarities to known bioactive analogs?

  • Target prioritization : The 4-fluorobenzothiazole moiety () is common in kinase inhibitors, while the phenoxy group may confer membrane permeability. Screen against panels like kinase profiling or GPCR assays.
  • Mechanistic studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics. For example, highlights benzodiazepine derivatives interacting with neurotransmitter receptors, suggesting analogous targets .

What methodologies can address low reproducibility in biological assays, particularly when testing this compound’s potency?

  • Solubility optimization : Pre-dissolve in DMSO (≤0.1% final concentration) and confirm stability via LC-MS.
  • Control experiments : Include reference compounds (e.g., staurosporine for kinase assays) and validate cell lines for target expression.
  • Data normalization : Use Z’-factor (>0.5) to assess assay robustness and minimize false positives/negatives.

How can computational modeling predict this compound’s SAR (structure-activity relationship) for rational drug design?

  • Docking studies : Align the benzothiazole-piperazine core into target active sites (e.g., ATP-binding pockets) using software like AutoDock Vina. ’s benzodiazepine analogs provide template structures .
  • QSAR parameters : Calculate logP (for lipophilicity) and PSA (polar surface area) to optimize bioavailability. The phenoxy group’s electron-withdrawing effects may enhance metabolic stability.

What strategies mitigate oxidative degradation during storage or in vitro studies?

  • Storage conditions : Lyophilize and store at –80°C under argon. Avoid repeated freeze-thaw cycles.
  • Stabilizers : Add antioxidants (e.g., 0.01% BHT) or buffer systems (e.g., PBS pH 7.4 with EDTA). notes instability in vivo for related compounds, suggesting in vitro assays require fresh preparation .

How do researchers reconcile discrepancies between computational predictions and experimental binding affinities?

  • Force field adjustments : Use AMBER or CHARMM parameters tailored for fluorine interactions (e.g., C–F⋯H bonds).
  • Dynamic simulations : Run MD simulations (>100 ns) to assess conformational changes upon binding. Compare with NMR-derived NOE restraints for validation.

What synthetic routes are feasible for introducing isotopic labels (e.g., ¹⁸F, ¹³C) to enable pharmacokinetic tracing?

  • Radiolabeling : Incorporate ¹⁸F via nucleophilic aromatic substitution (e.g., displace a nitro group on the benzothiazole ring using K¹⁸F/kryptofix).
  • Stable isotopes : Use ¹³C-enriched phenoxy precursors in SN2 reactions (e.g., ’s ethyl acetate extraction step ).

How can researchers validate the absence of genotoxicity or off-target effects in preclinical studies?

  • Ames test : Assess mutagenicity in S. typhimurium strains TA98/TA100.
  • hERG assay : Patch-clamp studies to evaluate cardiac risk (IC50 > 30 µM preferred).
  • Proteome-wide profiling : Use affinity pulldowns with SILAC (stable isotope labeling by amino acids in cell culture) to identify unintended targets.

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